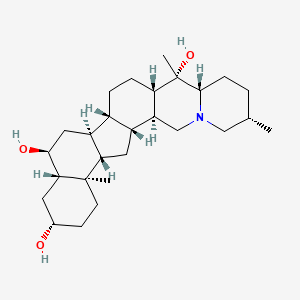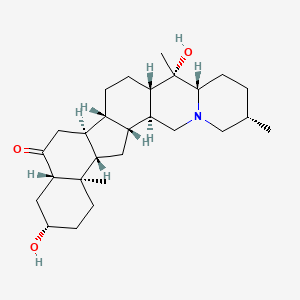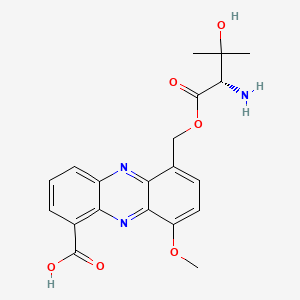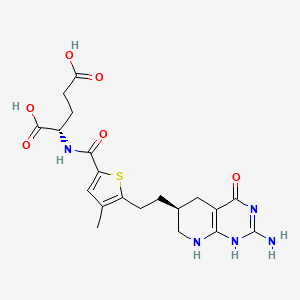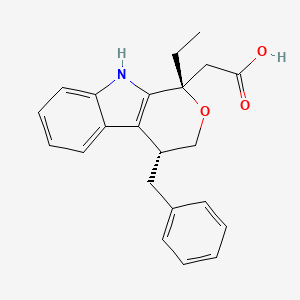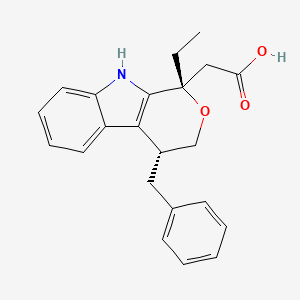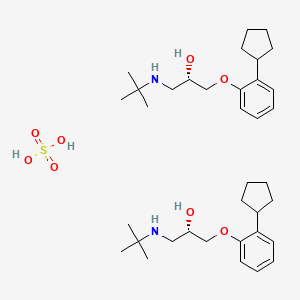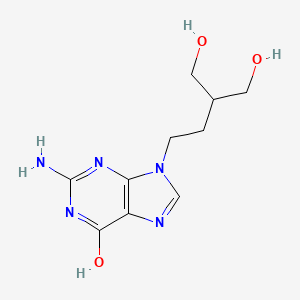
Bromure de pentaméthonium
Vue d'ensemble
Description
Le bromure de pentaméthonium est un composé d'ammonium quaternaire connu pour ses propriétés de blocage ganglionnaire. Il est principalement utilisé comme agent antihypertenseur en raison de sa capacité à bloquer la transmission des impulsions nerveuses dans les ganglions autonomes, conduisant à une vasodilatation et à une diminution consécutive de la pression artérielle .
Applications De Recherche Scientifique
Le bromure de pentaméthonium a plusieurs applications en recherche scientifique :
Biologie et médecine : Ses propriétés de blocage ganglionnaire le rendent utile dans les études relatives au fonctionnement du système nerveux autonome et au traitement de l'hypertension.
Industrie : Il est utilisé dans la production de divers intermédiaires chimiques et comme réactif en synthèse organique.
5. Mécanisme d'action
Le this compound exerce ses effets en bloquant la transmission des impulsions nerveuses dans les ganglions autonomes. Il y parvient en se liant aux récepteurs nicotiniques de l'acétylcholine, empêchant l'action de l'acétylcholine, un neurotransmetteur responsable de la transmission des signaux nerveux. Ce blocage entraîne une vasodilatation et une diminution de la pression artérielle .
Composés similaires :
- Bromure d'hexaméthonium
- Bromure d'azaméthonium
- Tartrate de pentolinium
Comparaison : Le this compound est unique en raison de son action prépondérante sur les ganglions parasympathiques, ce qui le rend moins adapté comme antihypertenseur par rapport à d'autres bloqueurs ganglionnaires comme le bromure d'hexaméthonium et le bromure d'azaméthonium. Son action spécifique sur les ganglions parasympathiques le rend précieux dans certaines applications médicales et de recherche .
Mécanisme D'action
Target of Action
Pentamethonium bromide is a ganglion-blocking drug . Its primary targets are the autonomic ganglia . These ganglia play a crucial role in transmitting impulses in the autonomic nervous system, which controls various body functions such as heart rate, digestion, respiratory rate, salivation, perspiration, and others .
Mode of Action
Pentamethonium bromide acts by blocking the transmission of impulses in the autonomic ganglia . It achieves this by inhibiting the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system . This inhibition leads to a decrease in muscle tension, resulting in muscle relaxation .
Biochemical Pathways
This includes processes like heart rate regulation, digestion, and others that rely on the smooth transmission of nerve impulses .
Pharmacokinetics
It is known that the drug can be administered parenterally .
Result of Action
The primary result of pentamethonium bromide’s action is a decrease in muscle tension, leading to muscle relaxation . This can have various effects depending on the specific muscles affected. For instance, if the drug affects the muscles in blood vessels, it can lead to vasodilation, which is beneficial in conditions like hypertension .
Action Environment
The efficacy and stability of pentamethonium bromide can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. Additionally, factors like the patient’s overall health, age, and other individual characteristics can also influence the drug’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
Pentamethonium bromide interacts with various biomolecules, primarily enzymes and proteins, in its role as a ganglion blocker . It is almost completely ionized in aqueous solutions . It is known to exhibit antihypertensive activity, acting as a vasodilator agent .
Cellular Effects
Pentamethonium bromide has significant effects on various types of cells and cellular processes. It influences cell function by blocking the transmission of acetylcholine, a neurotransmitter, thereby affecting muscle tension and relaxation
Molecular Mechanism
The molecular mechanism of action of Pentamethonium bromide involves its interaction with acetylcholine, a neurotransmitter. By blocking the transmission of acetylcholine, it reduces muscle tension and promotes muscle relaxation
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le bromure de pentaméthonium peut être synthétisé par réaction du dibromure de pentaméthylène avec la triméthylamine. La réaction se produit généralement en milieu aqueux à des températures élevées pour faciliter la formation du composé d'ammonium quaternaire .
Méthodes de production industrielle : En milieu industriel, la synthèse du this compound implique l'utilisation de réacteurs à grande échelle où le dibromure de pentaméthylène et la triméthylamine sont combinés dans des conditions contrôlées. Le mélange réactionnel est ensuite purifié par cristallisation et filtration pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le bromure de pentaméthonium subit principalement des réactions de substitution en raison de la présence du groupe ammonium quaternaire. Il ne participe pas facilement aux réactions d'oxydation ou de réduction.
Réactifs et conditions courants :
Réactions de substitution : Ces réactions impliquent généralement des nucléophiles tels que les ions hydroxyde ou d'autres ions halogénures. Les conditions réactionnelles comprennent souvent des solvants aqueux ou alcooliques à des températures modérées.
Principaux produits : Les principaux produits des réactions de substitution impliquant le this compound sont généralement d'autres composés d'ammonium quaternaires ou des sels d'halogénures.
Comparaison Avec Des Composés Similaires
- Hexamethonium bromide
- Azamethonium bromide
- Pentolinium tartrate
Comparison: Pentamethonium bromide is unique in its preponderant action on parasympathetic ganglia, making it less suitable as an antihypertensive compared to other ganglion blockers like hexamethonium bromide and azamethonium bromide. its specific action on parasympathetic ganglia makes it valuable in certain medical and research applications .
Propriétés
IUPAC Name |
trimethyl-[5-(trimethylazaniumyl)pentyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N2.2BrH/c1-12(2,3)10-8-7-9-11-13(4,5)6;;/h7-11H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVFBWCTGUSGDD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2365-25-5 (Parent) | |
| Record name | Pentamethonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
348.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-20-8 | |
| Record name | Pentamethonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAMETHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UX03A6JJC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


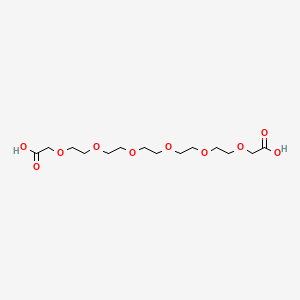
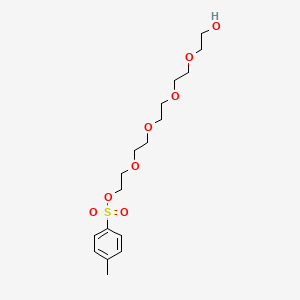
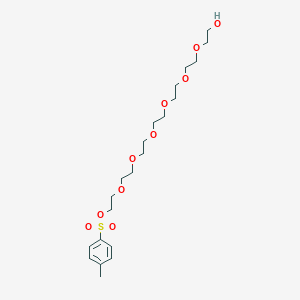
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B1679208.png)
